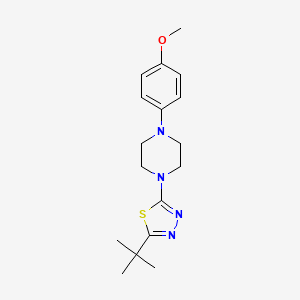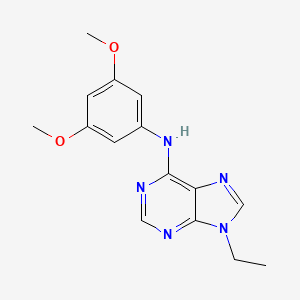![molecular formula C16H19N5O B15118432 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine](/img/structure/B15118432.png)
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine: is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes a purine ring substituted with a 2-methoxyethyl group and a 4-methylphenylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The 2-methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the 4-Methylphenylmethyl Group: This step involves the use of benzylation reactions, where the purine ring is treated with 4-methylbenzyl chloride under basic conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the aromatic ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reactive sites available.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It may serve as a building block for the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological processes.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of oncology and antiviral research.
Industry:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: The compound may find applications in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
- 9-(2-Hydroxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Ethoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Methoxyethyl)-N-[(4-chlorophenyl)methyl]-9H-purin-6-amine
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl, ethoxyethyl, chlorophenyl) can significantly alter the compound’s chemical properties and biological activities.
- Biological Activity: The unique combination of the 2-methoxyethyl and 4-methylphenylmethyl groups in 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine may confer distinct biological activities compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain research or industrial purposes.
Propiedades
Fórmula molecular |
C16H19N5O |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c1-12-3-5-13(6-4-12)9-17-15-14-16(19-10-18-15)21(11-20-14)7-8-22-2/h3-6,10-11H,7-9H2,1-2H3,(H,17,18,19) |
Clave InChI |
REDMVTPXSQQRFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15118352.png)

![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B15118356.png)
![1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118377.png)
![11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15118378.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B15118391.png)
![3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15118399.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/structure/B15118403.png)
![1-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B15118408.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B15118411.png)
![Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B15118418.png)

![4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118425.png)
